TAMRA amine, 5-isomer

Isomer purity Reproducibility Bioconjugation

5-Isomer TAMRA amine is an isomerically pure tetramethylrhodamine derivative with a primary amine functional group, classified as a xanthene fluorescent dye in the rhodamine family. The compound exhibits excitation/emission maxima at 553/575 nm with a molar extinction coefficient of 84,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1.

Molecular Formula C31H37ClN4O4
Molecular Weight 565.1 g/mol
Cat. No. B15599469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA amine, 5-isomer
Molecular FormulaC31H37ClN4O4
Molecular Weight565.1 g/mol
Structural Identifiers
InChIInChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H
InChIKeyVPOLLACBGNYGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Isomer TAMRA Amine: Pure Isomer Orange-Red Fluorescent Dye for Amine-Reactive Bioconjugation and FRET Applications


5-Isomer TAMRA amine is an isomerically pure tetramethylrhodamine derivative with a primary amine functional group, classified as a xanthene fluorescent dye in the rhodamine family [1]. The compound exhibits excitation/emission maxima at 553/575 nm with a molar extinction coefficient of 84,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.1 . The amine moiety enables covalent conjugation with electrophiles including activated NHS esters, carboxylic acids, and carbonyls (ketones, aldehydes), making it a versatile labeling reagent for peptides, proteins, and modified oligonucleotides . Unlike mixed isomer preparations, this product is supplied as the purified 5-isomer with >95% purity, which is critical for reproducible bioconjugation outcomes [1].

Why 5-Isomer TAMRA Amine Cannot Be Substituted with 6-Isomer or Mixed Isomer Preparations


Generic substitution of 5-isomer TAMRA amine with 6-isomer or mixed 5(6)-isomer preparations introduces batch-to-batch variability that compromises experimental reproducibility in critical bioconjugation applications . While 5- and 6-TAMRA isomers exhibit nearly identical optical properties in free solution, the positional arrangement of the carboxyl substituent on the rhodamine core creates distinct spatial configurations that alter conjugation efficiency, fluorescence output, and biological properties of the resulting conjugates [1]. Isomer purity (>95%) ensures consistent labeling kinetics and eliminates the inconsistency introduced by minor positional differences that can affect downstream applications including HPLC purification resolution, FRET efficiency, and immunofluorescent staining reproducibility .

Quantitative Differentiation Evidence for 5-Isomer TAMRA Amine: Procurement-Relevant Comparative Data


Isomer Purity >95% Eliminates Batch-to-Batch Variability Present in Mixed 5(6)-TAMRA Preparations

5-Isomer TAMRA amine is supplied as a purified single isomer with >95% purity, whereas mixed 5(6)-TAMRA preparations contain both 5- and 6-isomers in undefined ratios that vary between batches [1]. The minor positional difference between 5-TAMRA and 6-TAMRA affects biological properties of conjugates and alters HPLC purification resolution . For critical applications requiring inter-experiment comparability, isomerically pure 5-TAMRA eliminates the inconsistency introduced by mixed isomers .

Isomer purity Reproducibility Bioconjugation

FRET Acceptor Compatibility: TAMRA-FAM Pair Provides Established Spectral Overlap for Molecular Distance Measurements

5-Isomer TAMRA amine, when conjugated to biomolecules, serves as a well-characterized FRET acceptor for FAM (fluorescein) with significant spectral overlap enabling energy transfer efficiency suitable for qPCR probes and molecular beacon designs . In FRET pair configurations, the calculated Förster radius (R₀) for TAMRA-FAM pairs has been reported at 5.5 nm, with experimental quenching efficiencies reaching up to 90% when TAMRA is conjugated to oligonucleotides in proximity to quantum dot donors [1]. Unlike alternative fluorophores such as Texas Red, TAMRA displays complex fluorescence kinetics that are highly temperature-dependent when conjugated, with two distinct fluorescence lifetimes identified via maximum entropy analysis—one matching free TAMRA and one quenched lifetime characteristic of charge transfer reactions [2].

FRET Fluorescence quenching Oligonucleotide probes

Photostability Profile: 5-TAMRA Demonstrates Superior Signal Retention Compared to Fluorescein in Prolonged Imaging

5-Isomer TAMRA exhibits intrinsically greater photostability than fluorescein, making it suitable for prolonged imaging sessions . Under intense irradiation conditions, TAMRA conjugates demonstrate only a 25% reduction in fluorescence signal over 2 hours, enabling extended time-lapse microscopy applications [1]. In contrast, Cy3B dye outperforms TAMRA in head-to-head comparison, showing higher photostability, better signal-to-noise ratio, and insensitivity to buffer properties [2].

Photostability Live-cell imaging Fluorescence microscopy

Primary Amine Functional Group Enables Broader Conjugation Chemistry Than 6-Isomer Carboxyl-Only Derivatives

5-Isomer TAMRA amine contains a primary amine group that enables conjugation with diverse electrophiles including activated NHS esters, carboxylic acids (via carbodiimide activation), epoxides, ketones, and aldehydes (via reductive amination) . This broader reactivity profile contrasts with 6-TAMRA carboxyl derivatives which are limited to amine-targeting conjugation via NHS ester activation . In enzymatic transamination reactions, the amine group serves as a direct substrate, enabling site-specific labeling strategies not accessible with carboxyl-only TAMRA derivatives [1].

Amine-reactive Bioconjugation Peptide labeling

Optimal Application Scenarios for 5-Isomer TAMRA Amine: Evidence-Backed Procurement Guidance


HPLC-Purified Peptide and Protein Conjugates Requiring Single-Isomer Resolution

For polypeptide and protein labeling applications where conjugate purity and batch-to-batch consistency are paramount, 5-isomer TAMRA amine provides superior HPLC resolution compared to 6-isomer or mixed isomer conjugates . The isomer purity (>95%) ensures consistent labeling stoichiometry across multiple synthesis runs, eliminating the need for re-optimization when transitioning between reagent lots [1].

FRET-Based qPCR Probes and Molecular Beacons Requiring Established Donor-Acceptor Pairs

5-Isomer TAMRA amine is optimal for constructing dual-labeled oligonucleotide probes where TAMRA serves as the FRET acceptor for FAM (fluorescein) donors . The established spectral overlap and extensive literature validation of the TAMRA-FAM FRET pair (R₀ = 5.5 nm, up to 90% quenching efficiency) reduce protocol development time and ensure predictable energy transfer in TaqMan probes and molecular beacon designs [1].

Glycoprotein Labeling via Reductive Amination of Oxidized Carbohydrate Moieties

The primary amine group of 5-isomer TAMRA amine enables site-specific conjugation to glycoproteins through reductive amination of periodate-oxidized carbohydrate residues . This labeling strategy preserves protein function by targeting glycosylation sites distal to active domains, a pathway inaccessible to carboxyl-only TAMRA derivatives that require amine-targeting NHS ester chemistry [1].

Live-Cell Time-Lapse Imaging Requiring Extended Signal Stability

For live-cell imaging experiments requiring stable fluorescence signal over extended observation periods (≥2 hours), 5-TAMRA conjugates demonstrate quantifiable photostability advantages with only 25% signal reduction under intense irradiation conditions . While Cy3B offers superior photostability, TAMRA provides a cost-effective alternative for experiments where moderate photostability is sufficient and established FRET compatibility is required [1].

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